molecular formula C17H26N2O B7512712 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide

Cat. No. B7512712
M. Wt: 274.4 g/mol
InChI Key: NIGHDUDQMIZBJR-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. This compound was first synthesized in 1977 and has since become a valuable tool in understanding the biochemical and physiological effects of Parkinson's disease.

Mechanism of Action

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide leads to a loss of dopamine in the brain, which is the hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in animal models of Parkinson's disease has several advantages, including its ability to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, the use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide also has limitations, including its potential toxicity and the fact that it does not fully replicate the complex pathology of Parkinson's disease.

Future Directions

There are several future directions for research involving 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, including the development of new animal models of Parkinson's disease, the investigation of new therapeutic targets for the disease, and the development of new drugs that can prevent or reverse the damage caused by 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. Additionally, the use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in combination with other compounds may provide new insights into the complex pathology of Parkinson's disease.

Synthesis Methods

The synthesis of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with phosgene to form 2-methyl-6-propan-2-ylphenyl isocyanate. This intermediate is then reacted with piperidine to form 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide.

Scientific Research Applications

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain. This mimics the pathology of Parkinson's disease and has been used to develop animal models of the disease.

properties

IUPAC Name

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)15-10-7-8-13(3)16(15)18-17(20)19-11-6-5-9-14(19)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHDUDQMIZBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=C(C=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide

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